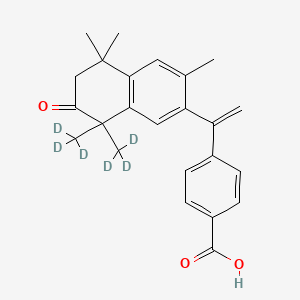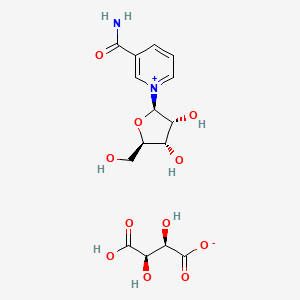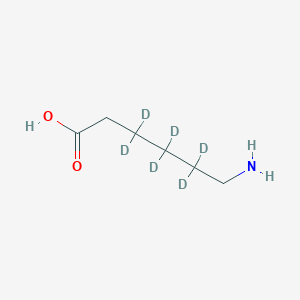
Griseofulvin-13C,d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Griseofulvin-13C,d3 is a compound that is isotopically labeled with carbon-13 and deuterium. It is a derivative of griseofulvin, an antifungal agent used to treat various fungal infections. The isotopic labeling makes this compound particularly useful in scientific research, especially in the fields of pharmacokinetics and drug metabolism studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Griseofulvin-13C,d3 involves the incorporation of carbon-13 and deuterium into the griseofulvin molecule. This can be achieved through various synthetic routes, including the use of isotopically labeled precursors in the synthesis process. One common method involves the use of carbon-13 labeled methanol and deuterium oxide in the reaction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotopically labeled starting materials. The process may include steps such as crystallization, purification, and quality control to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Griseofulvin-13C,d3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the compound’s behavior and interactions in different environments .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deuterated alcohols. Substitution reactions can result in various substituted griseofulvin derivatives .
Scientific Research Applications
Griseofulvin-13C,d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studying reaction mechanisms and pathways.
Biology: The compound helps in understanding metabolic processes and enzyme interactions.
Medicine: It is employed in pharmacokinetic studies to track the distribution and metabolism of griseofulvin in the body.
Industry: This compound is used in the development of new antifungal agents and in quality control processes
Mechanism of Action
The mechanism of action of Griseofulvin-13C,d3 is similar to that of griseofulvin. It inhibits fungal cell mitosis by binding to microtubules, thereby disrupting the formation of the mitotic spindle. This action prevents the replication of fungal cells and ultimately leads to their death. The isotopic labeling does not alter the fundamental mechanism but allows for more precise tracking and analysis in research studies .
Comparison with Similar Compounds
Griseofulvin-13C,d3 can be compared with other isotopically labeled antifungal agents. Similar compounds include:
Griseofulvin-13C: Labeled only with carbon-13.
Griseofulvin-d3: Labeled only with deuterium.
Brominated Griseofulvin Derivatives: These compounds have bromine atoms incorporated into the griseofulvin structure and exhibit different antifungal properties.
This compound is unique due to its dual labeling with both carbon-13 and deuterium, making it particularly valuable for detailed pharmacokinetic and metabolic studies .
Properties
Molecular Formula |
C17H17ClO6 |
|---|---|
Molecular Weight |
356.77 g/mol |
IUPAC Name |
(2S,5'R)-7-chloro-3',6-dimethoxy-5'-methyl-4-(trideuterio(113C)methoxy)spiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione |
InChI |
InChI=1S/C17H17ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h6-8H,5H2,1-4H3/t8-,17+/m1/s1/i2+1D3 |
InChI Key |
DDUHZTYCFQRHIY-IQVAYXSPSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC(=C(C2=C1C(=O)[C@]3(O2)[C@@H](CC(=O)C=C3OC)C)Cl)OC |
Canonical SMILES |
CC1CC(=O)C=C(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


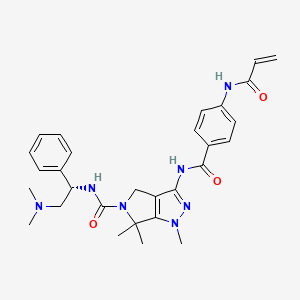
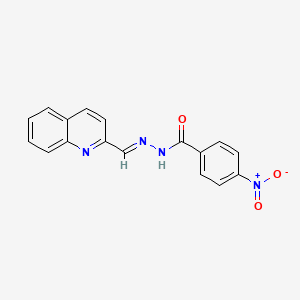
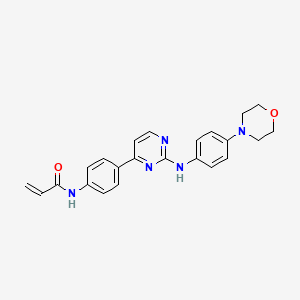



![5-[8-[[2-fluoro-4-(4-fluorophenyl)phenyl]methoxy]-2-methylimidazo[1,2-a]pyridin-3-yl]-N-methylpyridine-2-carboxamide](/img/structure/B12415137.png)
